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molecular formula C10H10ClN B8785274 6'-Chlorospiro[cyclopropane-1,3'-indoline]

6'-Chlorospiro[cyclopropane-1,3'-indoline]

Cat. No. B8785274
M. Wt: 179.64 g/mol
InChI Key: SOCRFVQAUXFCJV-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

A mixture of 6′ chloro-spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one (0.291 g, 1.5 mmol) and borane-dimethyl sulfide complex in THF (2 M, 3.0 mL) was heated at reflux under nitrogen for 2 h. The mixture was cooled and MeOH (3 mL) was added dropwise (caution!). The resulting mixture was heated at reflux for 2 h, then was cooled and solvent evaporated in vacuo. Chromatography (SiO2; gradient elution with 0-100% Et2O in petrol) gave the title compound (0.142 g). MS: [M+H]+=180.
Quantity
0.291 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]3([CH2:13][CH2:12]3)[C:7](=O)[NH:8]2)=[CH:4][CH:3]=1.CO>C1COCC1>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]3([CH2:13][CH2:12]3)[CH2:7][NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.291 g
Type
reactant
Smiles
ClC1=CC=C2C3(C(NC2=C1)=O)CC3
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
solvent evaporated in vacuo
WASH
Type
WASH
Details
Chromatography (SiO2; gradient elution with 0-100% Et2O in petrol)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C3(CNC2=C1)CC3
Measurements
Type Value Analysis
AMOUNT: MASS 0.142 g
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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